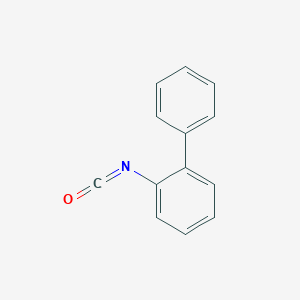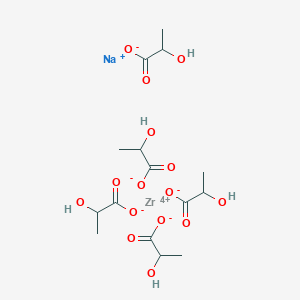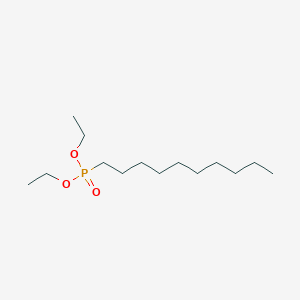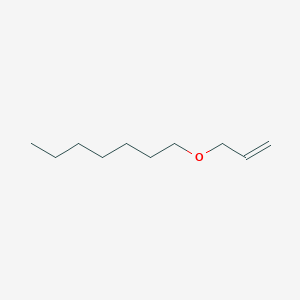
1-(2-Propenyloxy)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propenyloxy)heptane, also known as allyl heptanoate, is a chemical compound commonly used in the fragrance and flavor industry. This compound is known for its fruity, sweet, and floral aroma and is often used in perfumes, soaps, and candles. However, 1-(2-Propenyloxy)heptane also has several scientific research applications, including its potential use in the treatment of various diseases and disorders.
Mechanism Of Action
The mechanism of action of 1-(2-Propenyloxy)heptane is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 1-(2-Propenyloxy)heptane has several biochemical and physiological effects, including anti-inflammatory and antioxidant activity. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. Additionally, 1-(2-Propenyloxy)heptane has been shown to scavenge free radicals and protect against oxidative stress, which can cause damage to cells and tissues.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Propenyloxy)heptane in lab experiments is its relatively low toxicity. This compound has been shown to have a low level of acute toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-(2-Propenyloxy)heptane in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-Propenyloxy)heptane. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, research could focus on the development of new synthetic routes for the production of this compound, as well as its potential use in the food and beverage industry. Finally, further studies could explore the potential side effects and toxicity of 1-(2-Propenyloxy)heptane, as well as its interactions with other compounds and medications.
Synthesis Methods
1-(2-Propenyloxy)heptane can be synthesized through the esterification of heptanoic acid and 1-(2-Propenyloxy)heptane alcohol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a clear, colorless liquid with a strong fruity odor.
Scientific Research Applications
1-(2-Propenyloxy)heptane has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases and disorders.
properties
CAS RN |
16519-24-7 |
|---|---|
Product Name |
1-(2-Propenyloxy)heptane |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
BWRRFWFYPAZQMD-UHFFFAOYSA-N |
SMILES |
CCCCCCCOCC=C |
Canonical SMILES |
CCCCCCCOCC=C |
Other CAS RN |
16519-24-7 |
synonyms |
1-(2-Propenyloxy)heptane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



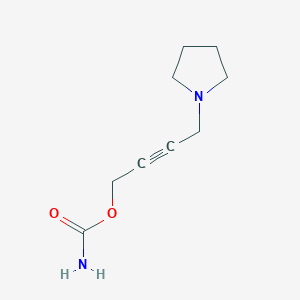
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
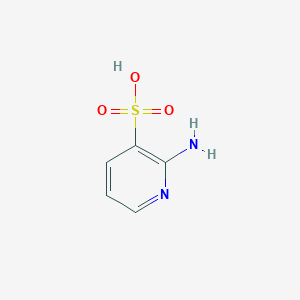
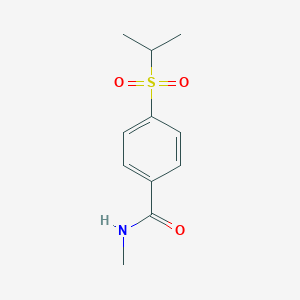
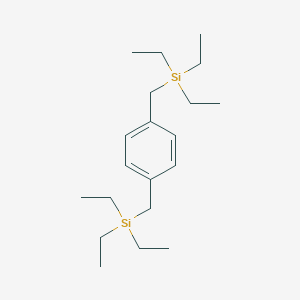
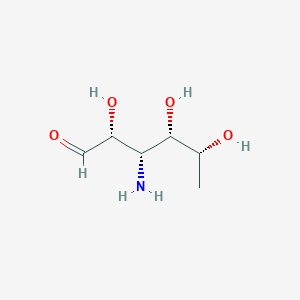
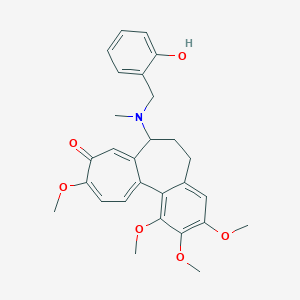
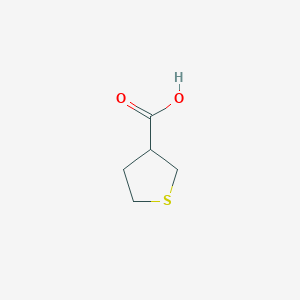
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
